Octadeca-9,13-dienoic acid
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Overview
Description
Octadeca-9,13-dienoic acid, also known as linoleic acid, is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it is necessary for human health but cannot be synthesized by the body. Therefore, it must be obtained through diet. This compound is found in many vegetable oils, including sunflower, safflower, and soybean oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-9,13-dienoic acid can be achieved through various methods. One common approach involves the alkali-isomerization of methyl linoleate, followed by low-temperature crystallization from acetone . Another method involves the use of high-performance liquid chromatography to separate the compound from other isomeric acids .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as vegetable oils. The oils are subjected to processes like cold pressing or solvent extraction to isolate the fatty acids. The extracted fatty acids are then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Octadeca-9,13-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This reaction typically involves the use of oxygen or other oxidizing agents.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine are introduced to the compound under specific conditions.
Major Products
Oxidation: Produces hydroperoxides and other oxidized derivatives.
Reduction: Results in the formation of stearic acid.
Substitution: Leads to the formation of halogenated fatty acids.
Scientific Research Applications
Octadeca-9,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds.
Biology: Plays a crucial role in cell membrane structure and function.
Medicine: Studied for its potential benefits in reducing inflammation and improving cardiovascular health.
Industry: Used in the production of soaps, emulsifiers, and cosmetics
Mechanism of Action
The mechanism of action of octadeca-9,13-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of signaling molecules like prostaglandins and leukotrienes, which are involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated omega-9 fatty acid.
Alpha-Linolenic Acid: A polyunsaturated omega-3 fatty acid.
Arachidonic Acid: A polyunsaturated omega-6 fatty acid
Uniqueness
Octadeca-9,13-dienoic acid is unique due to its specific structure, which includes two double bonds at the 9th and 13th positions. This structure allows it to participate in various biochemical pathways and contribute to the synthesis of essential signaling molecules .
Properties
CAS No. |
73985-26-9 |
---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
octadeca-9,13-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,9-10H,2-4,7-8,11-17H2,1H3,(H,19,20) |
InChI Key |
PTZHXFYJEGLBBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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